molecular formula C11H16BrN3O2S B582200 1-(5-Bromopyridin-3-ylsulfonyl)-n-methylpiperidin-3-amine CAS No. 1282821-62-8

1-(5-Bromopyridin-3-ylsulfonyl)-n-methylpiperidin-3-amine

Cat. No.: B582200
CAS No.: 1282821-62-8
M. Wt: 334.232
InChI Key: WFJMOSNQXUFIKH-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-ylsulfonyl)-n-methylpiperidin-3-amine is a chemical compound that features a bromopyridine moiety attached to a sulfonyl group, which is further connected to a piperidine ring substituted with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)-n-methylpiperidin-3-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-3-ylsulfonyl)-n-methylpiperidin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(5-Bromopyridin-3-ylsulfonyl)-n-methylpiperidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies investigating the biological activity of sulfonyl-containing compounds.

    Industrial Applications: The compound may find use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)-n-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their activity. The bromopyridine moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromopyridin-3-ylsulfonyl)-n-methylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the n-methylpiperidin-3-amine moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)sulfonyl-N-methylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2S/c1-13-10-3-2-4-15(8-10)18(16,17)11-5-9(12)6-14-7-11/h5-7,10,13H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJMOSNQXUFIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)S(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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